4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine
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Overview
Description
4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine is a complex organic compound with significant potential in various fields of research. This compound is characterized by its unique structure, which includes morpholine and sulfonyl groups attached to a fluorenylidene core. Its molecular formula is C27H28N4O6S2, and it has a molecular weight of 568.675 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine typically involves multiple steps. One common method includes the reaction of 2,7-dibromo-9H-fluorene with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2,7-bis(morpholin-4-ylsulfonyl)-9H-fluorene, which is then reacted with N-methylmethanamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N’-phenylhydrazine
- 2,7-bis(morpholin-4-ylsulfonyl)-9H-fluoren-9-one oxime
Uniqueness
4-{[9-(2,2-dimethylhydrazin-1-ylidene)-7-(morpholine-4-sulfonyl)-9H-fluoren-2-yl]sulfonyl}morpholine is unique due to its specific combination of morpholine and sulfonyl groups attached to a fluorenylidene core. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-25(2)24-23-21-15-17(34(28,29)26-7-11-32-12-8-26)3-5-19(21)20-6-4-18(16-22(20)23)35(30,31)27-9-13-33-14-10-27/h3-6,15-16H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLYPWKICDEFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C1C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C4=C1C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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